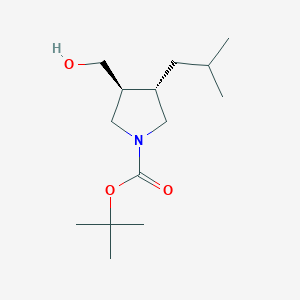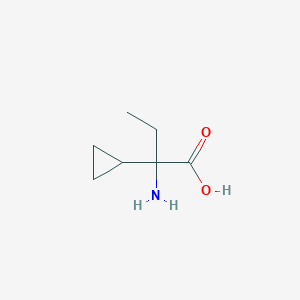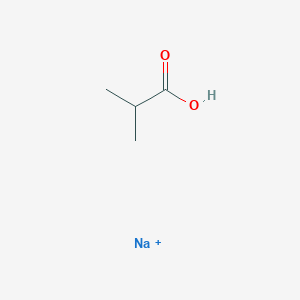
Sodium 2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium isobutyrate, also known as sodium 2-methylpropanoate, is a sodium salt of isobutyric acid. It is a white, crystalline powder with the chemical formula C4H7NaO2. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Sodium isobutyrate can be synthesized through the neutralization of isobutyric acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve isobutyric acid in water.
- Slowly add sodium hydroxide solution to the isobutyric acid solution while stirring.
- Continue stirring until the reaction is complete, and the solution becomes clear.
- Evaporate the water to obtain crystalline sodium isobutyrate.
Industrial Production Methods: Industrial production of sodium isobutyrate typically involves the same neutralization process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.
化学反应分析
Types of Reactions: Sodium isobutyrate undergoes various chemical reactions, including:
Oxidation: Sodium isobutyrate can be oxidized to form isobutyric acid.
Reduction: It can be reduced to form isobutanol.
Substitution: Sodium isobutyrate can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alcohols and amines can be used as nucleophiles in the presence of acid catalysts.
Major Products Formed:
Oxidation: Isobutyric acid.
Reduction: Isobutanol.
Substitution: Esters and amides of isobutyric acid.
科学研究应用
Sodium isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in studies involving cell differentiation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of sodium isobutyrate involves its ability to donate isobutyrate ions, which can participate in various biochemical pathways. In biological systems, isobutyrate ions can influence gene expression and cellular differentiation by acting as histone deacetylase inhibitors. This leads to changes in chromatin structure and gene transcription.
相似化合物的比较
Sodium butyrate: Another short-chain fatty acid salt with similar properties but a different structure.
Sodium propionate: A related compound with a shorter carbon chain.
Sodium acetate: A simpler carboxylate salt with a single carbon atom.
Comparison:
Sodium isobutyrate vs. Sodium butyrate: Both compounds are used as histone deacetylase inhibitors, but sodium isobutyrate has a branched structure, which may result in different biological activities.
Sodium isobutyrate vs. Sodium propionate: Sodium isobutyrate has a longer carbon chain, which can affect its solubility and reactivity.
Sodium isobutyrate vs. Sodium acetate: Sodium isobutyrate has a more complex structure, leading to different chemical and biological properties.
Sodium isobutyrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in both research and industrial settings.
属性
分子式 |
C4H8NaO2+ |
|---|---|
分子量 |
111.09 g/mol |
IUPAC 名称 |
sodium;2-methylpropanoic acid |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1 |
InChI 键 |
TWEGKFXBDXYJIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


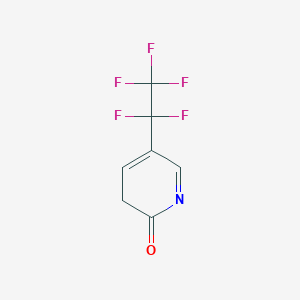
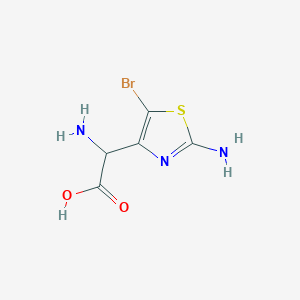
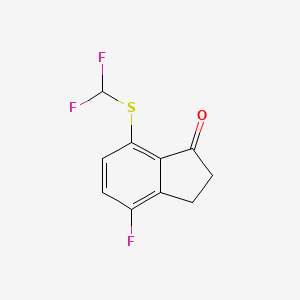
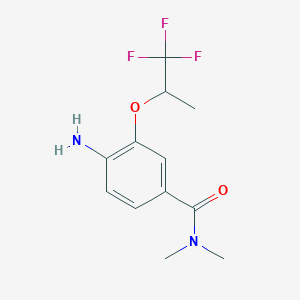
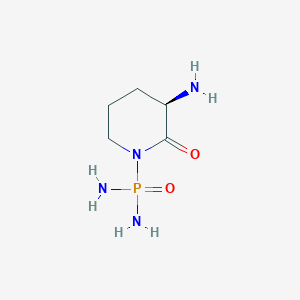
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
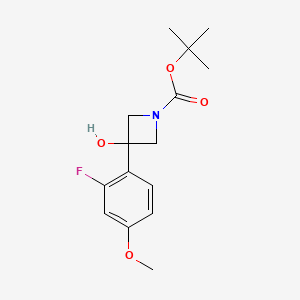
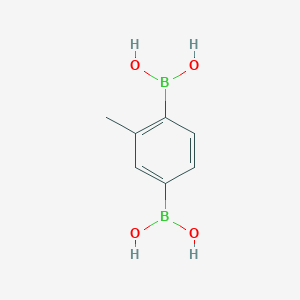

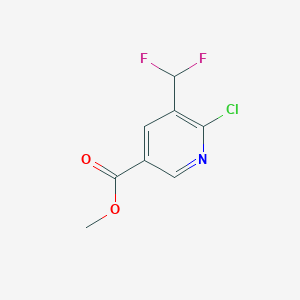
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
